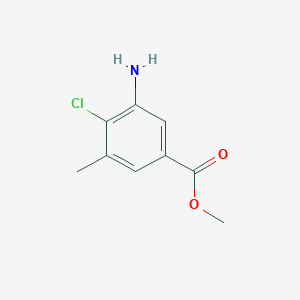
Methyl 3-amino-4-chloro-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-4-chloro-5-methylbenzoate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzoic acid and is characterized by the presence of an amino group, a chloro group, and a methyl ester group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4-chloro-5-methylbenzoate can be synthesized through several methods. One common approach involves the chlorination of methyl 3-amino-5-methylbenzoate using N-chlorosuccinimide in dichloromethane at room temperature. The reaction mixture is then extracted and purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-chloro-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
N-chlorosuccinimide: Used for chlorination reactions.
Hydrochloric Acid: Commonly used for hydrolysis reactions.
Sodium Borohydride: Used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the methyl ester group yields 3-amino-4-chloro-5-methylbenzoic acid .
Scientific Research Applications
Methyl 3-amino-4-chloro-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-chloro-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-chloro-5-methylbenzoate
- Methyl 4-amino-3-chlorobenzoate
- Methyl 4-amino-3-methylbenzoate
Uniqueness
Methyl 3-amino-4-chloro-5-methylbenzoate is unique due to the specific positioning of the amino, chloro, and methyl ester groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its similar compounds .
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 3-amino-4-chloro-5-methylbenzoate |
InChI |
InChI=1S/C9H10ClNO2/c1-5-3-6(9(12)13-2)4-7(11)8(5)10/h3-4H,11H2,1-2H3 |
InChI Key |
FDZWSBXZDDWBMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















